l-Isoleucine-2-d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
l-Isoleucine-2-d1 is a chiral amino acid derivative It is a deuterated analog of leucine, where one of the hydrogen atoms is replaced by deuterium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of l-Isoleucine-2-d1 typically involves the incorporation of deuterium into the leucine molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process requires specific catalysts and controlled reaction conditions to ensure the selective incorporation of deuterium at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of specialized reactors and catalysts ensures the efficient and cost-effective production of this compound. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
l-Isoleucine-2-d1 can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted amides.
Scientific Research Applications
l-Isoleucine-2-d1 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a tracer in metabolic studies.
Industry: Utilized in the production of deuterated compounds for research and development.
Mechanism of Action
The mechanism of action of l-Isoleucine-2-d1 involves its incorporation into proteins and peptides. The presence of deuterium can affect the stability and reactivity of these molecules, providing insights into their biological functions. The compound interacts with various enzymes and receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Leucine: The non-deuterated analog of l-Isoleucine-2-d1.
Deuterated Amino Acids: Other amino acids with deuterium substitution, such as deuterated alanine or valine.
Uniqueness
This compound is unique due to its specific deuterium substitution, which provides distinct properties compared to its non-deuterated analogs. This uniqueness makes it valuable for studying isotope effects and for use in specialized research applications.
Properties
IUPAC Name |
(2S,3S)-2-amino-2-deuterio-3-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-XIEIMECNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]([C@@H](C)CC)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.